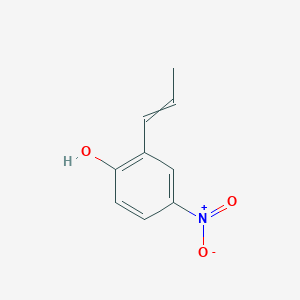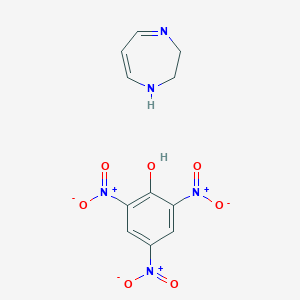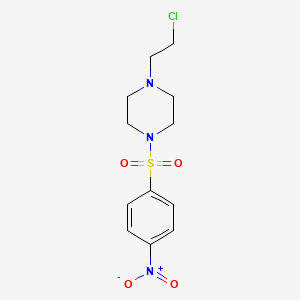![molecular formula C15H20ClNO2 B14340412 furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride CAS No. 101104-94-3](/img/structure/B14340412.png)
furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, a methoxyphenyl group, and an azanium chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where a methoxy group is added to a phenyl ring.
Formation of the Azanium Chloride Moiety: The azanium chloride moiety can be formed by reacting an amine with hydrochloric acid, resulting in the formation of the corresponding ammonium chloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride involves its interaction with specific molecular targets and pathways. The furan ring and methoxyphenyl group can interact with biological macromolecules such as proteins and nucleic acids, leading to various biological effects. The azanium chloride moiety can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-methyl: A simpler furan derivative with a methyl group instead of the methoxyphenyl group.
Furan-2-propyl: Another furan derivative with a propyl group.
Uniqueness
Furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride is unique due to the presence of the methoxyphenyl group and the azanium chloride moiety, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
101104-94-3 |
|---|---|
Formule moléculaire |
C15H20ClNO2 |
Poids moléculaire |
281.78 g/mol |
Nom IUPAC |
furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride |
InChI |
InChI=1S/C15H19NO2.ClH/c1-17-15-9-3-2-6-13(15)7-4-10-16-12-14-8-5-11-18-14;/h2-3,5-6,8-9,11,16H,4,7,10,12H2,1H3;1H |
Clé InChI |
QOWCPINXBMTSSN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CCC[NH2+]CC2=CC=CO2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


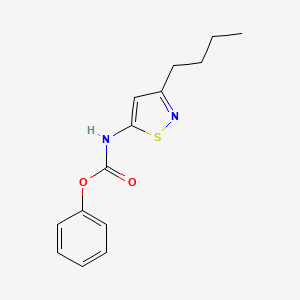

![4-[(3-Methyl-1,2-oxazol-5-yl)amino]naphthalene-1,2-dione](/img/structure/B14340355.png)



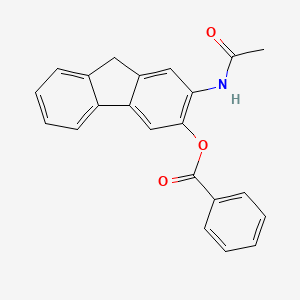
![Methyl 8-[(2-methoxyethoxy)methoxy]octanoate](/img/structure/B14340391.png)
